2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid, also known as GW9578, is a scientific research compound classified as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. PPARα is a nuclear receptor protein that regulates genes involved in lipid metabolism, fatty acid oxidation, and glucose homeostasis . GW9578 activates PPARα, potentially leading to various metabolic effects.
Studies suggest that GW9578 activation of PPARα can:
GW 9578 is a synthetic compound classified as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα). This compound has the chemical formula C26H34F2N2O3S and a CAS number of 247923-29-1. PPARα is a type of nuclear receptor that regulates gene expression involved in lipid metabolism, energy homeostasis, and inflammation. GW 9578 has been shown to activate both murine and human PPARα receptors with effective concentrations (EC50) of 0.005 μM and 0.05 μM, respectively, indicating its high potency in activating this receptor pathway .
Additionally, GW 9578 can be utilized as a reagent in organic synthesis, where it may participate in various chemical transformations typical of compounds that interact with biological receptors .
GW 9578 exhibits significant biological activity primarily through its role as a PPARα agonist. Activation of PPARα leads to:
The synthesis of GW 9578 involves several steps typical of pharmaceutical chemistry. While specific proprietary methods are often not disclosed, general approaches include:
The synthesis process is designed to yield high purity compounds suitable for research applications .
GW 9578 is primarily used in scientific research due to its role as a PPARα agonist. Key applications include:
Interaction studies involving GW 9578 focus on its binding affinity and functional effects on PPARα. Research has shown that:
These studies are crucial for understanding how GW 9578 can be utilized therapeutically and its potential side effects.
Several compounds exhibit similar activity as PPARα agonists. Here are some notable examples:
Compound Name | Chemical Formula | EC50 (μM) | Unique Features |
---|---|---|---|
Fenofibrate | C20H21ClF3O4S | ~0.5 | Primarily used for dyslipidemia treatment |
Clofibrate | C12H11ClO4S | ~0.1 | Earlier drug for hyperlipidemia; less selective |
Pioglitazone | C19H20N2O3S | ~0.03 | Thiazolidinedione class; targets multiple PPARs |
Wy14643 | C22H25ClN2O3S | ~0.01 | Selective for PPARα; used in metabolic studies |
GW 9578 stands out due to its high potency at low concentrations compared to other compounds, making it an attractive candidate for research focused on metabolic regulation and inflammation . Its unique structure also contributes to its specific interactions with PPARα, differentiating it from other agonists.